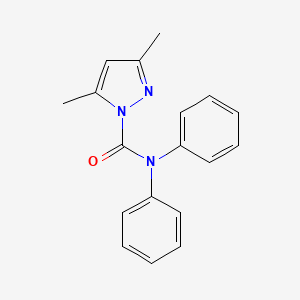

3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

Description

3,5-Dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, along with two phenyl groups attached to the carboxamide nitrogen. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis. The dimethyl groups enhance steric bulk and influence electronic properties, while the diphenyl substituents contribute to π-π interactions and hydrophobic character.

Properties

IUPAC Name |

3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-14-13-15(2)21(19-14)18(22)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZKTBNFYOYGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321716 | |

| Record name | 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93873-05-3 | |

| Record name | 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with diphenylamine and a suitable carboxylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Aminated derivatives with the carboxamide group reduced to an amine.

Substitution: Substituted phenyl derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C16H18N4O

Molecular Weight : 298.35 g/mol

The compound features a pyrazole ring substituted with two methyl groups and two phenyl groups, as well as a carboxamide group, which contributes to its unique reactivity and biological activity.

Chemistry

3,5-Dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide serves as a versatile building block in the synthesis of complex molecules. It is utilized to create various pyrazole derivatives that may exhibit enhanced biological activities. Its structural features allow for modifications that can lead to novel compounds with potential therapeutic effects.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, modulating their activity, which is crucial for understanding enzyme functions and developing new therapeutic agents. For example, studies have indicated that it can inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Medicine

The compound has shown promise in medicinal chemistry for several therapeutic applications:

- Anti-inflammatory Properties : Research indicates that 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated inhibition rates of 61–85% for TNF-α at a concentration of 10 µM.

- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing efficacy in pain relief models.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties against various cancer cell lines, including those associated with breast and lung cancers. For instance, derivatives of this compound have shown IC50 values indicating significant cytotoxicity against cancer cells .

Industry

In the industrial sector, 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is employed in the development of agrochemicals and pharmaceuticals. Its diverse reactivity makes it valuable in creating formulations that enhance crop protection or pharmaceutical efficacy.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Comparisons

Key Structural Features and Substituent Effects :

- Target Compound :

- Substituents: 3,5-dimethyl, N,N-diphenyl.

- Functional Groups: Carboxamide (hydrogen-bonding capability).

- Electronic Effects: Methyl groups donate electron density via inductive effects, while phenyl groups offer conjugation.

- Analogues from Evidence: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ):

- Substituents: Chloro, cyano, and phenyl groups.

- Electronic Effects: Chloro (electron-withdrawing), cyano (strong electron-withdrawing), and phenyl (conjugative).

- N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g, ):

- Substituents: Bulky tert-butyl, methylsulfonyl, and naphthyl groups.

Impact: Enhanced steric hindrance and solubility challenges; sulfonyl groups improve metabolic stability.

- Substituents: Styryl (conjugated), hydroxy, and chloro groups.

Impact: Extended conjugation for optical applications; hydroxy groups enable hydrogen bonding.

Structural Summary :

The target compound’s combination of methyl and phenyl substituents balances steric bulk and electronic effects, distinguishing it from analogues with electron-withdrawing groups (e.g., 3a) or bulky tert-butyl moieties (e.g., 5g). The absence of conjugated systems (e.g., styryl in ) limits its optical applications but enhances synthetic accessibility.

Physical Properties :

Key Observations :

- The target compound’s dimethyl groups may improve solubility compared to chloro/cyano derivatives (e.g., 3a).

- Higher yields in compounds (62–71%) suggest efficient coupling strategies, which could be adapted for the target compound’s synthesis.

Functional and Application-Based Comparisons

Materials Science :

Electronic Properties :

Biological Activity

Overview

3,5-Dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its structural uniqueness, characterized by two phenyl groups and a carboxamide functionality, contributes to its distinctive chemical reactivity and biological effects.

The biological activity of 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby affecting various biochemical pathways. This interaction can lead to significant biological effects depending on the target enzyme or receptor involved .

Anticancer Properties

Recent studies indicate that compounds similar to 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide exhibit potent anticancer activities across various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer types, including lung (A549), liver (HepG2), and breast cancer (MDA-MB-231) cells.

- IC50 Values : In vitro studies reported IC50 values ranging from 26 µM to 49.85 µM for different derivatives of pyrazole compounds .

| Cell Line | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| A549 (Lung) | 3,5-DM | 26 | Significant growth inhibition |

| HepG2 (Liver) | 3,5-DM | 49.85 | Induces apoptosis |

| MDA-MB-231 (Breast) | 3,5-DM | Varies | Antiproliferative effects |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In studies comparing its efficacy with standard anti-inflammatory drugs like dexamethasone, it demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| 3,5-DM | Up to 61% | Up to 93% |

Case Studies

-

Study on Antitumor Activity :

- Researchers synthesized a series of pyrazole derivatives and evaluated their antitumor properties against various cancer cell lines. The study highlighted that compounds with similar structures to 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide exhibited significant cytotoxicity and induced cell apoptosis in targeted cancer cells .

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What characterization techniques are essential for confirming the structure of 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide?

- Methodological Answer : The compound’s structural confirmation requires a multi-technique approach:

- X-ray diffraction (XRD) to determine crystallinity and unit cell parameters (monoclinic systems are common for pyrazoles) .

- FTIR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1630–1680 cm⁻¹ for carboxamides) .

- NMR spectroscopy (¹H/¹³C) to resolve substituent positions and confirm diphenyl substitution .

- Transmission electron microscopy (TEM) to estimate particle size and morphology, critical for reproducibility in biological assays .

Q. What are common synthetic routes for pyrazole carboxamide derivatives?

- Methodological Answer : Two primary routes are documented:

- Stepwise coupling : Reacting pyrazole intermediates with activated carboxamides using coupling agents like EDCI/HOBt in DMF, yielding products in ~60–70% efficiency .

- One-pot synthesis : Utilizing Vilsmeier-Haack conditions (POCl₃/DMF) for formylation, followed by condensation with amines under reflux .

- Key steps include pH control (e.g., triethylamine as a base) and purification via recrystallization (ethanol/water) or column chromatography .

Q. How should researchers address impurities during synthesis?

- Methodological Answer :

- TLC monitoring (silica gel, PE:EA eluents) to track reaction progress .

- Acid-base wash protocols : Post-reaction, extract impurities using 0.2 M HCl (removes unreacted amines) and 2 M NaOH (neutralizes acidic byproducts) .

- Recrystallization from ethanol or acetonitrile improves purity (>95% by HPLC) .

Advanced Research Questions

Q. How can coupling efficiency in pyrazole carboxamide synthesis be optimized?

- Methodological Answer :

- Coupling reagent selection : EDCI/HOBt outperforms DCC due to reduced racemization and higher yields (~68–71% vs. ~50–55%) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Stoichiometric ratios : A 1:1.2 molar ratio of amine to carboxamide precursor minimizes side reactions (e.g., dimerization) .

Q. How do computational methods aid in predicting biological activity for this compound?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like DHFR (dihydrofolate reductase). Docking scores < -8.0 kcal/mol suggest strong inhibition .

- QSAR modeling correlates substituent electronegativity (e.g., chloro vs. methyl groups) with antibacterial IC₅₀ values .

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to resolve contradictions between XRD and NMR data?

- Methodological Answer :

- XRD vs. solution-state NMR : Discrepancies may arise from crystal packing effects (XRD) vs. dynamic conformers in solution (NMR). Use solid-state NMR to bridge this gap .

- Rietveld refinement of XRD data can validate minor polymorphic impurities (<5%) undetected by NMR .

Q. What strategies improve stability during storage?

- Methodological Answer :

- Lyophilization : Freeze-drying under vacuum (0.1 mbar) prevents hydrolysis of the carboxamide group .

- Inert atmosphere storage : Argon-filled vials reduce oxidation of methyl substituents .

- Stability assays : Monitor degradation via HPLC-UV at 254 nm monthly; >90% purity over 12 months is achievable .

Data Analysis and Experimental Design

Q. How to design experiments for analyzing substituent effects on bioactivity?

- Methodological Answer :

- Orthogonal array testing : Vary substituents (e.g., methyl, chloro, nitro) at positions 3 and 5 in a 3×3 factorial design .

- Dose-response curves : Test IC₅₀ values against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using microbroth dilution assays .

- Statistical validation : Apply ANOVA with Tukey’s post hoc test (p < 0.05) to confirm significance .

Q. What analytical methods quantify reaction intermediates in real-time?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.